molecular formula C16H14O8 B1252322 2-Hydroxy-6-methyl-4-[(2,3,4-trihydroxy-6-methylbenzoyl)oxy]benzoic acid CAS No. 537-08-6

2-Hydroxy-6-methyl-4-[(2,3,4-trihydroxy-6-methylbenzoyl)oxy]benzoic acid

Cat. No. B1252322
CAS RN: 537-08-6
M. Wt: 334.28 g/mol
InChI Key: UPYXFRYWDWLGRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Diploschistesic acid is a carbonyl compound.

Scientific Research Applications

Anti-inflammatory Constituents

Benzoic acid derivatives have been studied for their potential anti-inflammatory properties. For instance, compounds isolated from the fruits of Melicope semecarpifolia exhibited significant inhibition of superoxide anion generation and elastase release by human neutrophils, indicating potential anti-inflammatory benefits (Chen et al., 2008).

Molecular Structure Analysis

Research on the molecular structures of benzoic acid and 2-hydroxybenzoic acid, which share a structural similarity with the compound , has been performed using gas-phase electron diffraction and theoretical calculations. This provides valuable insights into their chemical properties and potential applications (Aarset et al., 2006).

Antioxidant Properties

The synthesis of derivatives like 5-amino-1,3,4-oxadiazole, containing benzoic acid components, has been explored for their antioxidant abilities. Such compounds showed significant free-radical scavenging ability in antioxidant assays (Ali, 2015).

Enzymatic Method Development

Benzoic acid derivatives, such as 2,4,6-Tribromo-3-hydroxybenzoic acid, have been synthesized for use in enzymatic methods for determining phenolic compounds. This highlights their utility in analytical chemistry and diagnostic applications (Yu-chuan, 2012).

Antibacterial Activity

Research into novel 3-Hydroxy benzoic acid hybrid derivatives has shown potential antibacterial activity, indicating possible use in developing new chemotherapeutic agents (Satpute et al., 2018).

properties

CAS RN

537-08-6

Product Name

2-Hydroxy-6-methyl-4-[(2,3,4-trihydroxy-6-methylbenzoyl)oxy]benzoic acid

Molecular Formula

C16H14O8

Molecular Weight

334.28 g/mol

IUPAC Name

2-hydroxy-6-methyl-4-(2,3,4-trihydroxy-6-methylbenzoyl)oxybenzoic acid

InChI

InChI=1S/C16H14O8/c1-6-3-8(5-9(17)11(6)15(21)22)24-16(23)12-7(2)4-10(18)13(19)14(12)20/h3-5,17-20H,1-2H3,(H,21,22)

InChI Key

UPYXFRYWDWLGRX-UHFFFAOYSA-N

SMILES

CC1=CC(=CC(=C1C(=O)O)O)OC(=O)C2=C(C(=C(C=C2C)O)O)O

Canonical SMILES

CC1=CC(=CC(=C1C(=O)O)O)OC(=O)C2=C(C(=C(C=C2C)O)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Hydroxy-6-methyl-4-[(2,3,4-trihydroxy-6-methylbenzoyl)oxy]benzoic acid
Reactant of Route 2
2-Hydroxy-6-methyl-4-[(2,3,4-trihydroxy-6-methylbenzoyl)oxy]benzoic acid
Reactant of Route 3
2-Hydroxy-6-methyl-4-[(2,3,4-trihydroxy-6-methylbenzoyl)oxy]benzoic acid
Reactant of Route 4
2-Hydroxy-6-methyl-4-[(2,3,4-trihydroxy-6-methylbenzoyl)oxy]benzoic acid
Reactant of Route 5
2-Hydroxy-6-methyl-4-[(2,3,4-trihydroxy-6-methylbenzoyl)oxy]benzoic acid
Reactant of Route 6
2-Hydroxy-6-methyl-4-[(2,3,4-trihydroxy-6-methylbenzoyl)oxy]benzoic acid

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